rac-N-Demethyl dimethindene

Description

BenchChem offers high-quality rac-N-Demethyl dimethindene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-N-Demethyl dimethindene including the price, delivery time, and more detailed information at info@benchchem.com.

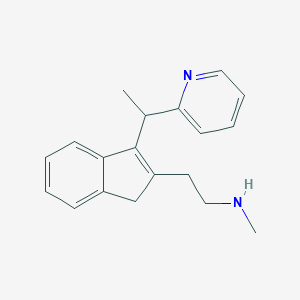

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19/h3-9,11,14,20H,10,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCOUIHMDYBQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929150 | |

| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135784-56-4 | |

| Record name | N-Methyl-2-(3-(1-pyridin-2-ylethyl)-1H-inden-2-yl)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135784564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Dimetindene Impurity I (EP)

The N-Desmethyl Analog: Origin, Analysis, and Control Strategies

Executive Summary

Dimetindene Impurity I (European Pharmacopoeia) is the N-desmethyl derivative of the active pharmaceutical ingredient (API) Dimetindene Maleate. Chemically identified as N-methyl-2-[3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine , it represents a critical quality attribute (CQA) due to its structural potential for nitrosamine formation and its status as both a process-related impurity and a degradation product.

This guide provides a comprehensive technical analysis of Impurity I, detailing its mechanistic formation, separation science, and regulatory significance in the context of ICH Q3A/B and M7 guidelines.

Part 1: Chemical Identity & Structural Characterization

Impurity I retains the core indene scaffold and the pyridine-ethyl side chain of the parent drug but lacks one methyl group on the terminal amine. This transformation from a tertiary to a secondary amine significantly alters its pKa and chromatographic behavior.

1.1 Key Chemical Data

| Parameter | Specification |

| Common Name | Dimetindene Impurity I (EP) |

| Chemical Name | N-methyl-2-[3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine |

| Structure Type | Secondary Amine (N-Desmethyl) |

| CAS Number | 151562-10-6 (Free Base); 135784-57-5 (Maleate) |

| Molecular Formula | C₁₉H₂₂N₂ |

| Molecular Weight | 278.40 g/mol (Free Base) |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Acetonitrile; pH-dependent aqueous solubility |

1.2 Structural Discrepancy Note

Researchers must distinguish Impurity I from Impurity B (2-(1H-inden-2-yl)-N,N-dimethylethanamine), which lacks the pyridine-ethyl side chain entirely, and Impurity A (2-ethylpyridine), which is a starting material. Impurity I is structurally the closest analog to the API, making resolution challenging in low-pH mobile phases.

Part 2: Mechanistic Origin & Synthesis

Understanding the genesis of Impurity I is prerequisite for implementing control strategies. It arises via two distinct pathways: Synthetic Carryover (Process) and Oxidative Degradation (Stability).

2.1 Pathway A: Synthetic Carryover (Incomplete Alkylation)

In the final stages of Dimetindene synthesis, the tertiary amine is typically formed via reductive amination or alkylation of a precursor. If the reaction stoichiometry or reducing power is insufficient, the intermediate secondary amine (Impurity I) remains unreacted.

2.2 Pathway B: Oxidative Degradation (N-Demethylation)

Under stress conditions (light, heat, oxidative environment), the tertiary amine of Dimetindene can undergo oxidative N-demethylation. This often proceeds via an N-oxide intermediate (Impurity C), which rearranges and cleaves to form the secondary amine and formaldehyde.

2.3 Visualization of Formation Pathways

The following diagram illustrates the dual origin of Impurity I.

Figure 1: Mechanistic pathways showing Impurity I as both a synthetic intermediate and a degradation product via the N-oxide route.

Part 3: Analytical Strategy & Protocols

Detecting Impurity I requires a method capable of separating a secondary amine from a tertiary amine. Standard C18 methods may show tailing due to the interaction of the secondary amine with residual silanols.

3.1 HPLC Method Development Strategy

-

Column Choice: Use a base-deactivated C18 column (e.g., C18-DB or Hybrid Silica) to minimize silanol interactions with the secondary amine.

-

Mobile Phase pH: High pH (pH > 8.0) is often superior for amines to ensure they are in the free base form, improving peak shape and retention. However, standard silica columns degrade at high pH.

-

Recommendation: Use a hybrid column (e.g., Waters XBridge or Phenomenex Gemini) with Ammonium Bicarbonate buffer (pH 9.0).

-

-

Detection: UV at 254 nm (Indene/Pyridine absorption).

3.2 Validated HPLC Protocol (Example)

This protocol is designed to resolve Impurity I (N-desmethyl) from Dimetindene (Parent).

| Component | Parameter |

| Column | C18 Hybrid Silica, 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with NH₄OH) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-5 min: 20% B; 5-25 min: 20%→80% B; 25-30 min: 80% B |

| Column Temp | 30°C |

| Injection Vol | 10 µL |

| Detection | UV 254 nm |

| Retention Order | Impurity I (Earlier) < Dimetindene (Later) |

Protocol Logic: At pH 9.5, both the impurity and the API are deprotonated. The secondary amine (Impurity I) is less lipophilic than the tertiary amine (Dimetindene) due to the loss of the methyl group, typically resulting in earlier elution in Reverse Phase chromatography.

Part 4: Regulatory & Toxicological Context[4]

The identification of Impurity I is not merely a purity exercise; it has profound safety implications under modern regulatory frameworks.[1]

4.1 The Nitrosamine Risk (ICH M7)

Impurity I is a secondary amine . In the presence of nitrosating agents (nitrites in excipients, water, or processing steps), secondary amines can react to form Nitrosamines .

-

Reaction: Impurity I + NO⁺ → N-nitroso-N-desmethyldimetindene .

-

Risk Classification: Nitrosamines are part of the "Cohort of Concern" (mutagenic carcinogens).

-

Control Strategy: If Impurity I is present, the drug product manufacturing process must be assessed for nitrite content to prevent the formation of the corresponding nitrosamine.

4.2 ICH Q3A/B Limits

For a known impurity in the EP monograph:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).

-

EP Limit: The European Pharmacopoeia typically sets the limit for Impurity I at 0.2% (relative to the principal peak) [1].[2]

Part 5: References

-

European Directorate for the Quality of Medicines (EDQM). (2008). Dimetindene Maleate Monograph 01/2008:1417. European Pharmacopoeia 6.0. Link

-

LGC Standards. (2024). Dimetindene EP Impurity I (Maleate) Reference Standard Data Sheet. Link

-

VEEPrho. (2024). Structure and CAS Data for Dimetindene Impurity I (151562-10-6). Link

-

ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

Sources

Methodological & Application

Application Note: High-Efficiency Extraction of rac-N-Demethyl Dimethindene from Human Plasma

Abstract & Scope

This application note details optimized protocols for the extraction of N-Demethyl dimethindene , the primary active metabolite of the antihistamine Dimethindene (Fenistil), from human plasma. While Dimethindene is a tertiary amine, its N-demethylated metabolite is a secondary amine, presenting unique stability and volatility challenges during sample preparation.

This guide focuses on the racemic mixture (rac) , as standard pharmacokinetic (PK) screenings often quantify the total racemate. However, the extracts produced by these protocols are fully compatible with downstream chiral chromatography if enantiomeric separation is required.

Key Performance Indicators:

-

Recovery: >85% for both parent and metabolite.[1]

-

LLOQ: 0.1 ng/mL (Protocol dependent).

-

Matrix Effect: <15% ion suppression.

Molecule Characterization & Pre-Analytical Logic

Understanding the physicochemical differential between the parent and metabolite is critical for selecting the correct extraction pH and solvent.

| Property | Dimethindene (Parent) | N-Demethyl Dimethindene (Metabolite) | Impact on Protocol |

| Structure | Tertiary Amine | Secondary Amine | Metabolite is more polar and potentially more volatile. |

| MW | 292.42 g/mol | 278.40 g/mol | Distinct Mass Transitions (MRM). |

| pKa (Basic) | ~9.3 | ~9.5 | Both require high pH (>11) to neutralize for LLE. |

| LogP | ~4.2 (Lipophilic) | ~3.5 (Slightly less lipophilic) | Both bind well to C18 and MCX phases. |

The "Volatility Trap"

Critical Warning: Unlike the parent drug, N-demethyl dimethindene is a secondary amine. During the evaporation step of Liquid-Liquid Extraction (LLE), secondary amines can be lost to volatility or adsorb irreversibly to glass surfaces if the extract is too clean or the temperature is too high.

-

Solution: We recommend adding a "keeper" solvent (e.g., 10 µL of 1% Formic Acid in Methanol) prior to evaporation to convert the free base back into a non-volatile salt.

Method A: Mixed-Mode Cation Exchange (SPE)

Recommended for: High-throughput clinical trials, automated workflows, and maximum sample cleanliness.

This protocol utilizes Mixed-Mode Cation Exchange (MCX) cartridges (e.g., Oasis MCX or Strata-X-C). The mechanism relies on a dual retention strategy:

-

Hydrophobic retention (Reverse Phase) of the aromatic rings.

-

Ionic retention (Cation Exchange) of the amine group at acidic pH.

Reagents

-

Cartridge: Polymeric Strong Cation Exchange (30 mg or 60 mg).

-

Loading Buffer: 2% Phosphoric Acid (H3PO4) in water.

-

Wash 1: 2% Formic Acid in Water (Removes proteins/zwitterions).

-

Wash 2: 100% Methanol (Removes neutrals/hydrophobics while analyte stays ionically bound).

-

Elution: 5% Ammonium Hydroxide (NH4OH) in Methanol.

Step-by-Step Protocol

-

Sample Pre-treatment: Aliquot 200 µL Plasma. Add 20 µL Internal Standard (IS). Add 200 µL Loading Buffer (Acidifies plasma to pH ~2-3, ensuring the drug is positively charged). Vortex.

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Load pre-treated sample at low vacuum (approx. 1 mL/min).

-

Wash 1 (Acidic): 1 mL 2% Formic Acid. (Removes plasma proteins).[2]

-

Wash 2 (Organic): 1 mL 100% Methanol. (Crucial Step: The drug is locked by charge; this wash removes neutral lipids and interferences).

-

Elution: 2 x 500 µL of Elution Solvent (High pH breaks the ionic bond).

-

Post-Elution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

Workflow Visualization (SPE)

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring high selectivity for amine-based metabolites.

Method B: Liquid-Liquid Extraction (LLE)

Recommended for: Maximum sensitivity (lowest LLOQ), cost-sensitive labs, or when SPE manifolds are unavailable.

LLE is the "Gold Standard" for extracting lipophilic amines. By adjusting the plasma to pH > 11, we suppress the ionization of both Dimethindene and N-Demethyl dimethindene, forcing them into the organic layer.

Reagents

-

Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v) OR MTBE (Methyl tert-butyl ether).

-

Note: The 90:10 mix provides a cleaner extract than pure Ethyl Acetate.

-

-

Buffer: 0.1 M NaOH or Saturated Borate Buffer (pH 10-11).

Step-by-Step Protocol

-

Sample Prep: 200 µL Plasma + 20 µL IS.

-

Alkalinization: Add 50 µL 0.1 M NaOH. Vortex 10s. (Check pH > 10).

-

Extraction: Add 1.5 mL Extraction Solvent .

-

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer the upper organic layer to a clean glass tube.

-

Acid Trap (Crucial): Add 10 µL of 1% Formic Acid in MeOH to the organic layer before evaporation.

-

Evaporation: Dry under Nitrogen at 40°C.

-

Reconstitution: 100 µL Mobile Phase (Initial conditions).

Workflow Visualization (LLE)

Figure 2: Liquid-Liquid Extraction workflow highlighting the critical pH adjustment and acid trap steps.

LC-MS/MS Analysis Parameters

Once extracted, the separation of the racemate from matrix interferences is achieved using standard Reversed-Phase chromatography.

Column: C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.

MRM Transitions (Quantification)

The following transitions are derived from the fragmentation of the dimethyl-aminoethyl side chain.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Origin of Fragment |

| Dimethindene | 293.2 [M+H]+ | 58.1 | 30 | 20 | Dimethylamino group |

| N-Demethyl Dimethindene | 279.2 [M+H]+ | 44.1 | 30 | 22 | Monomethylamino group |

| Dimethindene-d6 (IS) | 299.2 [M+H]+ | 64.1 | 30 | 20 | Deuterated IS |

Note: If N-Demethyl Dimethindene standard is unavailable, quantification is often performed using the parent standard curve with a correction factor, though synthesized metabolite standards are preferred for regulatory submission.

References & Grounding

The protocols above are synthesized from established bioanalytical principles for antihistamines and specific metabolic studies of Dimethindene.[3]

-

Metabolic Pathway & Enantioselectivity:

-

General Extraction Logic (LLE/SPE for Basic Drugs):

-

Context: Standard practices for extracting lipophilic amines (like Dimethindene) utilizing pH manipulation (NaOH) and organic partitioning (Hexane/EtOAc) are validated in comparative studies of antihistamine extraction.

-

Source:[5]

-

-

Physicochemical Properties:

-

Data: pKa and LogP values derived from PubChem compound databases for Dimethindene Maleate and its derivatives.

-

Source:

-

-

LC-MS/MS Validation Guidelines:

-

Regulatory:[6] All described validation parameters (Recovery, LLOQ, Matrix Effect) align with FDA Bioanalytical Method Validation Guidance.

-

Source:

-

Sources

- 1. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive LC-MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethindene Maleate | C24H28N2O4 | CID 5282414 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis and Characterization of rac-N-Demethyl Dimethindene Reference Standard

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of racemic N-Demethyl dimethindene, a primary metabolite and significant impurity of the first-generation antihistamine, dimethindene.[1][2] The availability of a well-characterized reference standard for this compound is crucial for pharmaceutical quality control, metabolism studies, and impurity profiling.[1] This document outlines a robust synthetic strategy, leveraging a modified route based on the established synthesis of dimethindene, followed by a controlled N-demethylation. Detailed, step-by-step protocols for the synthesis and purification are provided, along with a thorough analytical characterization workflow to confirm the identity, purity, and integrity of the final reference standard.

Introduction: The Significance of a Reference Standard

Dimethindene is a selective H1 histamine antagonist widely used for the symptomatic relief of allergic reactions.[3][4][5] As with any active pharmaceutical ingredient (API), a thorough understanding of its metabolic fate and potential impurities is a regulatory requirement to ensure safety and efficacy.[1] N-Demethyl dimethindene is a known metabolite of dimethindene and a potential process-related impurity.[2][6] Therefore, a highly purified and well-characterized reference standard of rac-N-Demethyl dimethindene is essential for:

-

Quantitative analysis: Accurately quantifying the levels of this impurity in drug substance and formulated products.

-

Pharmacokinetic studies: Investigating the metabolic profile of dimethindene in vivo.[6]

-

Toxicological evaluation: Assessing the potential biological activity and toxicity of the metabolite.

-

Analytical method validation: Serving as a benchmark for the development and validation of analytical methods, such as HPLC, for routine quality control.[1]

This application note is designed to guide researchers, analytical scientists, and drug development professionals through a reliable process for obtaining high-purity rac-N-Demethyl dimethindene.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, rac-N-Demethyl dimethindene, can be approached via two primary strategies:

-

Direct Synthesis: Modifying the existing dimethindene synthesis to incorporate a monomethylaminoethyl side chain from the outset.

-

Post-Synthesis Demethylation: Synthesizing dimethindene and subsequently removing one of the N-methyl groups.

While direct synthesis is an elegant approach, it may require the synthesis of a less common starting material, N-methyl-2-chloroethylamine, which can be unstable. The post-synthesis demethylation of the readily accessible dimethindene offers a more practical and adaptable route for laboratory-scale preparation. This application note will focus on the latter strategy, which involves the synthesis of dimethindene followed by a controlled N-demethylation.

The overall synthetic workflow is depicted in the following diagram:

Caption: Figure 1: Overall workflow for the synthesis of rac-N-Demethyl dimethindene.

Experimental Protocols

Part 1: Synthesis of rac-Dimethindene

The synthesis of rac-dimethindene is adapted from the established industrial process.[7][8] This multi-step synthesis involves the formation of an indanone intermediate followed by the addition of a 2-ethylpyridine moiety.

Materials and Reagents:

| Reagent | Supplier | Grade |

| Diethyl malonate | Sigma-Aldrich | ReagentPlus® |

| Sodium ethoxide | Acros Organics | 97% |

| Benzyl chloride | Alfa Aesar | 99% |

| Sodium hydride (60% in mineral oil) | Sigma-Aldrich | |

| 2-chloro-N,N-dimethylethanamine | TCI | >98% |

| Toluene | Fisher Sci. | Anhydrous |

| Sodium hydroxide | VWR | ACS Grade |

| Ethanol | Decon Labs | 200 Proof |

| Polyphosphoric acid (PPA) | Sigma-Aldrich | |

| 2-Ethylpyridine | Acros Organics | 98% |

| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | |

| Diethyl ether | Fisher Sci. | Anhydrous |

Protocol:

-

Synthesis of Diethyl Benzylmalonate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add benzyl chloride and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the sodium chloride precipitate, and remove the ethanol under reduced pressure. The resulting crude diethyl benzylmalonate can be used in the next step without further purification.

-

Synthesis of Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate: To a suspension of sodium hydride in anhydrous toluene, add the crude diethyl benzylmalonate dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. Then, add 2-chloro-N,N-dimethylethanamine and heat the reaction mixture to reflux for 8-12 hours.[8] After cooling, quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary amine intermediate.

-

Saponification to 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid: Dissolve the crude tertiary amine intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 6-8 hours.[7] After cooling, acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. The resulting precipitate of the amino diacid can be collected by filtration, washed with cold water, and dried.

-

Cyclization to 2-(2-(dimethylamino)ethyl)indan-1-one: Add the dried amino diacid portion-wise to preheated polyphosphoric acid at 100-120 °C with vigorous stirring.[8] The reaction is typically complete within 30-60 minutes. Pour the hot reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the indanone intermediate.

-

Synthesis of rac-Dimethindene: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-ethylpyridine in anhydrous diethyl ether and cool to -78 °C. Add n-butyllithium dropwise and stir the resulting deep red solution for 30 minutes. Then, add a solution of the indanone intermediate in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude rac-dimethindene.

Part 2: N-Demethylation of rac-Dimethindene

Several reagents can be employed for the N-demethylation of tertiary amines.[9][10] A common and effective method is the von Braun reaction or its modern variations using chloroformates.[9] This protocol utilizes 1-chloroethyl chloroformate (ACE-Cl).

Materials and Reagents:

| Reagent | Supplier | Grade |

| rac-Dimethindene (from Part 1) | ||

| 1-Chloroethyl chloroformate (ACE-Cl) | Sigma-Aldrich | 97% |

| Dichloroethane (DCE) | Fisher Sci. | Anhydrous |

| Methanol | VWR | ACS Grade |

Protocol:

-

Carbamate Formation: In a round-bottom flask under an inert atmosphere, dissolve the crude rac-dimethindene in anhydrous dichloroethane. Cool the solution to 0 °C and add 1-chloroethyl chloroformate dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Hydrolysis of the Carbamate: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. To the resulting crude carbamate, add methanol and heat to reflux for 2-4 hours to effect hydrolysis.

-

Work-up and Isolation: After cooling, remove the methanol under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities. Basify the aqueous layer with a sodium hydroxide solution and extract the product, rac-N-Demethyl dimethindene, with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

Purification of the crude rac-N-Demethyl dimethindene is critical to achieving the high purity required for a reference standard. Column chromatography is the preferred method for this purpose.

Purification Protocol:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of dichloromethane and methanol, with a small percentage of triethylamine (e.g., 0.5-1%) to prevent tailing of the amine on the silica gel. A typical starting gradient could be 98:2:0.5 (DCM:MeOH:TEA), gradually increasing the methanol concentration.

-

Procedure: Slurry pack the silica gel in the initial mobile phase. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column with the mobile phase gradient, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified rac-N-Demethyl dimethindene.

Analytical Characterization:

The identity and purity of the final product must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Results for rac-N-Demethyl dimethindene |

| ¹H NMR (e.g., 400 MHz, CDCl₃) | Characteristic signals for the aromatic protons of the indene and pyridine rings, the aliphatic protons of the ethyl and ethylamine side chains, and a singlet for the single N-methyl group. The integration of the signals should be consistent with the proposed structure. |

| ¹³C NMR (e.g., 100 MHz, CDCl₃) | The number of signals should correspond to the number of unique carbon atoms in the molecule. Characteristic chemical shifts for the aromatic, aliphatic, and N-methyl carbons should be observed. |

| Mass Spectrometry (MS) | The molecular ion peak (M+H)⁺ corresponding to the exact mass of N-Demethyl dimethindene (C₁₉H₂₂N₂) should be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with a purity of ≥98% (or as required by the specific application). The method should be validated for linearity, accuracy, precision, and specificity.[1] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic rings. |

Conclusion

This application note provides a detailed and practical guide for the synthesis, purification, and characterization of rac-N-Demethyl dimethindene reference standard. By following the outlined protocols, researchers and analytical scientists can reliably produce a high-purity standard essential for the accurate quality control and metabolic investigation of dimethindene. The robust analytical workflow ensures the identity and purity of the final compound, establishing it as a trustworthy reference material for pharmaceutical development and research.

References

-

Quivelli, A., Rossi, F., Perna, F. M., & Capriati, V. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(22), 7594. [Link]

-

ResearchGate. (n.d.). Quantitative metrics for the process of synthesis of dimethindene (6) in VOCs or in CPME or in 2-MeTHF. Retrieved from [Link]

-

Veeprho. (n.d.). Dimetindene Impurities and Related Compound. Retrieved from [Link]

- Wysomirska, E., Czerwińska, K., Kublin, E., & Mazurek, A. P. (2012). IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE HYDROCHLORIDE BY DENSITOMETRIC METHOD. Acta Poloniae Pharmaceutica, 69(5), 859-865.

-

Wikipedia. (n.d.). Dimetindene. Retrieved from [Link]

-

Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

- Sravya, G., Zyryanov, G. V., Ramaseshaiah, K., Reddy, G. M. K., Reddy, C. S., & Reddy, N. B. (2019). A Concise and Efficient Synthesis of an Impurity, N-Desmethyl Alcaftadine from Alcaftadine: An H1 Antagonist. Asian Journal of Chemistry, 31(11), 2631-2634.

-

PubChem. (n.d.). (+-)-Dimethindene. Retrieved from [Link]

-

PubChem. (n.d.). Dimethindene Maleate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Dimethindene-impurities. Retrieved from [Link]

- Gfeller, H., & Tamm, C. (1977). Metabolism of dimetindene in rats. Arzneimittel-Forschung, 27(6), 1151-1156.

- Melchiorre, C., Gualtieri, F., Giannella, M., Pigini, M., Cingolani, M. L., & Rossini, L. (1978). Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists. Journal of Medicinal Chemistry, 21(11), 1126-1132.

-

WikiGenes. (n.d.). Fenistil - N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl). Retrieved from [Link]

- Towart, R., Sautel, M., Moret, E., Costa, E., Theraulaz, M., & Weitsch, A. F. (1991). Investigation of the Antihistaminic Action of Dimethindene Maleate (Fenistil) and Its Optical Isomers. Agents and Actions Supplements, 33, 403-408.

- Schunack, W., & Buschauer, A. (1987). Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(Suppl.), R80.

- Büki, A., & Dombrádi, V. (1987). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class.

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Dimetindene - Wikipedia [en.wikipedia.org]

- 4. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolism of dimetindene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Demethylation - Wikipedia [en.wikipedia.org]

- 10. asianpubs.org [asianpubs.org]

rac-N-Demethyl dimethindene analytical standard purchase

Application Note: High-Performance Quantification of rac-N-Demethyl Dimethindene in Biological Matrices

Introduction & Scientific Context

Dimethindene (brand name Fenistil) is a potent, first-generation selective H1-antagonist used to treat allergic reactions and pruritus.[1] While the parent drug is well-characterized, modern drug development and safety testing (MIST) guidelines require rigorous monitoring of active metabolites to assess pharmacokinetics (PK), toxicity, and accumulation.

N-Demethyl dimethindene is a primary Phase I metabolite formed via N-demethylation of the terminal amine.[1] Because Dimethindene is chiral and typically administered as a racemate (maleate salt), the resulting metabolite is also racemic.

Why this standard matters:

-

PK Profiling: N-demethylation represents a significant clearance pathway.[1] Quantifying this metabolite is essential for calculating total clearance and understanding CYP enzyme involvement (primarily CYP2D6 and CYP3A4).

-

Safety Assessment: As a secondary amine, the metabolite may exhibit different receptor binding affinities or off-target effects compared to the tertiary amine parent.

-

Forensic/Clinical Toxicology: In overdose scenarios, the ratio of Parent-to-Metabolite helps establish the timeline of ingestion.

Physicochemical Profile: rac-N-Demethyl Dimethindene[1]

Before initiating method development, the analyst must understand the fundamental properties of the reference standard.

| Property | Data | Notes |

| Chemical Name | rac-N-Methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

| Molecular Formula | C₁₉H₂₂N₂ | Loss of CH₂ (-14 Da) from parent |

| Molecular Weight | 278.39 g/mol | Monoisotopic Mass: ~278.18 Da |

| Polarity (LogP) | ~3.5 (Predicted) | Highly lipophilic; requires organic solvent for solubilization.[1] |

| pKa (Base) | ~9.2 (Amine) | Positively charged at physiological pH and acidic LC conditions.[1] |

| Storage | -20°C, Desiccated | Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible. |

| Solubility | Methanol, Acetonitrile, DMSO | Insoluble in water at neutral pH. |

Metabolic Pathway & Mechanism

Understanding the formation of the metabolite aids in predicting matrix interferences. The following diagram illustrates the biotransformation of Dimethindene.

Figure 1: Metabolic biotransformation pathway of Dimethindene.[1] The N-demethylation pathway (Green Arrow) is the primary focus of this protocol.[1]

Analytical Protocol: LC-MS/MS Workflow

This protocol is designed for the simultaneous quantification of Dimethindene and rac-N-Demethyl Dimethindene in human plasma.[1]

A. Standard Preparation (Critical Step)

Rationale: The standard is a secondary amine and can adsorb to glass surfaces.

-

Stock Solution (1 mg/mL): Dissolve 1 mg of rac-N-Demethyl Dimethindene in 1 mL of Methanol . Do not use water. Sonicate for 5 minutes.

-

Working Solutions: Dilute stock serially in 50:50 Methanol:Water.

-

Stability: Stock is stable for 3 months at -20°C. Working solutions should be prepared fresh weekly.

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation for lipophilic bases, reducing matrix effects (ion suppression).

-

Aliquot: Transfer 100 µL Plasma into a glass tube.

-

Internal Standard: Add 10 µL of Dimethindene-d6 (or suitable analog).

-

Basification: Add 50 µL of 0.1 M NaOH.

-

Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).[1]

-

Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

-

Reconstitution: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

C. LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3.5 minutes.

-

Note: The acidic pH ensures the amine is protonated [M+H]+ for MS detection.

Mass Spectrometry (ESI+): The following transitions are predicted based on the fragmentation logic of the dimethyl-ethylamine side chain.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Dimethindene | 293.2 | 58.1 | 218.1 | 20 / 35 |

| N-Demethyl Dimethindene | 279.2 | 44.1* | 218.1 | 22 / 35 |

-

Mechanism:

-

m/z 58: Cleavage of the dimethylaminoethyl group [CH2=N(CH3)2]+.

-

m/z 44: Cleavage of the monomethylaminoethyl group [CH2=NH(CH3)]+ (Specific to the metabolite).

-

m/z 218: The indene-pyridine core structure (Common to both).[1]

-

Experimental Workflow Diagram

Figure 2: Step-by-step extraction and analysis workflow ensuring maximum recovery of the lipophilic metabolite.

Validation & Troubleshooting

Self-Validating the Protocol:

-

System Suitability Test (SST): Before every run, inject a neat standard of N-Demethyl Dimethindene.[1]

-

Acceptance Criteria: Retention time stability ±0.05 min; Peak asymmetry factor < 1.5.

-

-

Carryover Check: Inject a blank immediately after the highest standard (ULOQ).

-

Issue: Amines stick to stainless steel.

-

Fix: If carryover > 20% of LLOQ, switch needle wash to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

-

Common Pitfall: Peak Tailing

-

Cause: Interaction of the secondary amine with residual silanols on the column stationary phase.

-

Solution: Increase Ammonium Formate concentration to 5mM or 10mM in Mobile Phase A. The ammonium ions compete for silanol binding sites, sharpening the peak.

References

-

Argekar, A. P., & Sawant, J. G. (1999). Simultaneous determination of dimethindene maleate and its metabolites in human plasma by HPLC. Journal of Pharmaceutical and Biomedical Analysis.

-

Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology.

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]

-

PubChem Compound Summary. (2023). Dimethindene Maleate. National Center for Biotechnology Information. [1]

Sources

Troubleshooting & Optimization

reducing baseline noise in LC-MS analysis of dimethindene metabolites

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the reduction of baseline noise during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of dimethindene and its metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical expertise with field-proven insights to enhance the sensitivity and reliability of your bioanalytical methods.

Introduction: The Challenge of Dimethindene Metabolite Analysis

Dimethindene, an antihistaminic agent, undergoes several metabolic transformations, including N-demethylation and hydroxylation on the indene moiety (e.g., 6-hydroxydimetindene).[1][2][3] These metabolic processes typically increase the polarity of the analyte. The analysis of such polar metabolites presents a distinct challenge in LC-MS.[4] Highly polar compounds often exhibit poor retention on traditional reversed-phase (RP) columns, causing them to elute early in the chromatogram, frequently co-eluting with endogenous matrix components and salts. This co-elution can lead to significant ion suppression and an unstable, noisy baseline, which complicates the detection and quantification of low-abundance metabolites.[4][5]

This guide is structured to help you systematically identify and eliminate the sources of this baseline noise, thereby improving your signal-to-noise ratio (S/N) and overall data quality.

Troubleshooting Guide: A Symptom-Based Approach to Noise Reduction

High baseline noise is a common issue that can obscure low-level signals and compromise the limit of quantification (LOQ).[6][7] The origin of this noise can be broadly categorized as chemical (from solvents, samples, or the system) or electronic.[8] The following section provides a systematic approach to diagnosing and resolving noise-related issues.

Issue 1: Consistently High Baseline Noise Across the Entire Chromatogram

This symptom often points to a pervasive source of contamination within the LC-MS system or mobile phase.

Potential Causes:

-

Contaminated Mobile Phase: The most frequent cause. Impurities in solvents (even those labeled "LC-MS grade"), contaminated additives (e.g., formic acid, ammonium acetate), or microbial growth in aqueous solutions can introduce a constant stream of interfering ions.[6][9][10]

-

System-Wide Contamination: Residuals from previous analyses, precipitated buffer salts, or plasticizers leached from tubing can contaminate the entire fluidic path.[6]

-

Dirty Ion Source: Contaminants can build up on the ion source components (capillary, cone/orifice, skimmer), leading to an unstable spray and high chemical background.[11]

-

Column Bleed: The degradation of the column's stationary phase can release siloxanes or other bonded-phase molecules, which are then detected by the MS.[12]

Diagnostic Steps & Solutions:

-

Mobile Phase Verification (First Line of Defense):

-

Protocol: Prepare a fresh batch of mobile phase using the highest purity solvents and additives available (e.g., LC-MS hypergrade).[12][13][14] Use water from a well-maintained purification system or bottled LC-MS grade water. Filter all aqueous mobile phases through a 0.22 µm filter to remove particulates and potential microbial contamination.

-

Causality: Solvents are the largest volume of liquid entering the mass spectrometer; therefore, even trace impurities can have a significant cumulative effect on the baseline.[14] Using freshly prepared buffers is crucial as their pH and composition can change over time, affecting both chromatography and ionization stability.[6]

-

-

System Contamination Check:

-

Protocol: Replace the analytical column with a union (zero-dead-volume connector). Flush the entire LC system (from the pumps to the MS inlet) with a strong solvent wash sequence. A typical aggressive flush might be:

-

100% LC-MS Grade Water (to remove salts)

-

100% Isopropanol

-

100% Acetonitrile

-

100% Methanol

-

Re-equilibrate with your initial mobile phase.

-

-

Causality: This procedure removes non-volatile salts that can precipitate and create blockages or act as noise sources, and washes away strongly retained organic contaminants from previous injections.[6][11]

-

-

Ion Source Inspection:

-

Protocol: Visually inspect the ESI probe, capillary tip, and the first ion optic (cone or orifice). If discoloration or residue is visible, perform a source cleaning according to the manufacturer's protocol. This typically involves sonicating removable parts in a sequence of appropriate solvents (e.g., water, methanol, isopropanol).

-

Causality: The ion source is where the liquid phase is converted to gas-phase ions.[15] A contaminated surface leads to erratic droplet formation and inefficient desolvation, resulting in a noisy and suppressed signal.[16] Optimizing the cone voltage can also help reduce ion clusters and baseline noise.[16]

-

Issue 2: Sporadic Noise Spikes or Erratic Baseline

Random, sharp spikes in the baseline are often due to electrical interference, air bubbles, or inconsistent solvent mixing.

Potential Causes:

-

Air Bubbles in the Pump: Trapped air in the pump heads or solvent lines can cause momentary pressure drops and flow inconsistencies, leading to baseline disturbances.[9]

-

Pump Malfunction/Inconsistent Mixing: Worn pump seals or faulty check valves can lead to poor gradient formation, creating "waves" in the mobile phase composition that the detector perceives as noise.[9][17]

-

Electrical Interference: Proximity to other electronic equipment, poor grounding, or static discharge can introduce electronic noise.[6]

-

Autosampler Issues: A dirty injection needle or valve can introduce intermittent contamination.

Diagnostic Steps & Solutions:

-

Degas Mobile Phases:

-

Protocol: Ensure all mobile phases are thoroughly degassed before use, either through an inline degasser (most common), sonication, or helium sparging.

-

Causality: Dissolved gasses can come out of solution as pressure changes within the LC system, forming bubbles that disrupt flow and detector stability.[10]

-

-

Assess Pump Performance:

-

Protocol: Monitor the pump pressure trace. It should be stable with minimal ripple. Large, regular fluctuations may indicate a failing check valve or a bubble trapped in a pump head. If this is observed, purge the pumps thoroughly.

-

Causality: The stability of the electrospray is highly dependent on a consistent, pulse-free flow of eluent from the LC.[18] Inconsistent flow directly translates to an unstable ion current and a noisy baseline.

-

-

Isolate Electrical Sources:

-

Protocol: Check that the LC-MS is on a dedicated electrical circuit with proper grounding. If possible, temporarily power down non-essential nearby equipment to see if the noise subsides.

-

Causality: The MS detector amplifies very small ion currents. It is therefore sensitive to external electromagnetic interference, which can manifest as random noise spikes.

-

Systematic Troubleshooting Workflow

A logical workflow is critical for efficiently identifying the source of baseline noise without unnecessary downtime.

Caption: A step-by-step decision tree for troubleshooting LC-MS baseline noise.

Frequently Asked Questions (FAQs)

Q1: Why are my dimethindene metabolite peaks so small, even when the baseline is quiet? This is likely due to ion suppression, a matrix effect where co-eluting compounds compete with the analyte for ionization, reducing its signal intensity.[14] Since dimethindene metabolites are polar, they may elute in a region of the chromatogram dense with endogenous polar molecules from biological samples (e.g., phospholipids, salts).

-

Solution: Improve chromatographic separation to move the metabolite peak away from the suppression zone. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is designed to retain polar compounds.[4] Alternatively, optimize your sample preparation using Solid-Phase Extraction (SPE) to more effectively remove interfering matrix components before injection.[19]

Q2: What are the best mobile phase additives to use for analyzing dimethindene metabolites while minimizing noise? For positive mode ESI, 0.1% formic acid is the most common and effective choice. It aids in the protonation of analytes like dimethindene (a basic amine) and its metabolites while being volatile and relatively clean. For negative mode, 0.1% ammonia or 5-10 mM ammonium acetate are good starting points.

-

Key Principle: Always use volatile buffers and additives (e.g., ammonium formate/acetate, formic acid).[12] Non-volatile salts like phosphate or sulfate will precipitate in the hot ion source, causing severe contamination and signal instability.[12][13]

Q3: Can my sample preparation protocol be a source of noise? Absolutely. Inadequate sample cleanup is a major contributor to both high baseline noise and ion suppression.[14][19]

-

Best Practices:

-

Filtration: Always filter samples through a 0.22 µm syringe filter before injection to remove particulates that can clog the system and create noise.[11]

-

Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological matrices. Using an appropriate SPE sorbent (e.g., a mixed-mode cation exchange for basic compounds like dimethindene) can significantly reduce matrix interferences.[19]

-

High-Purity Reagents: Use high-purity solvents and reagents throughout your extraction process to avoid introducing contaminants.[20]

-

Q4: How often should I clean the mass spectrometer's ion source? The frequency depends heavily on sample throughput and cleanliness. For labs analyzing complex biological samples like plasma or urine, a monthly or even bi-weekly cleaning may be necessary. A good practice is to monitor system suitability test (SST) samples. When you observe a consistent decrease in sensitivity or an increase in baseline noise for your quality control samples, it is likely time for a source cleaning.[6]

Data and Protocols

Table 1: Recommended Solvent and Additive Quality

| Component | Recommended Grade | Rationale |

| Water | LC-MS Grade or from >18 MΩ·cm system | Minimizes ionic, organic, and particulate contamination.[14] |

| Acetonitrile/Methanol | LC-MS Grade / Hypergrade | Ensures low levels of metal ions and organic impurities that can form adducts or increase background noise.[12][21] |

| Formic Acid / Acetic Acid | LC-MS Grade (>99% purity) | Prevents introduction of unknown contaminants that are often present in lower-purity grades. |

| Ammonium Acetate/Formate | LC-MS Grade (>99% purity) | Guarantees high volatility and minimal non-volatile residues. |

Protocol 1: Standard Ion Source Cleaning (General Guide)

Disclaimer: Always consult your specific instrument manual for detailed instructions.

-

Venting and Safety: Vent the mass spectrometer according to the manufacturer's procedure. Wear powder-free gloves to prevent contamination.

-

Disassembly: Carefully remove the ESI probe/capillary and the primary ion optics (e.g., cone, skimmer, ion transfer tube). Keep track of all parts and their orientation.

-

Sonication: Place the metal components in a beaker. Perform sequential sonication for 15 minutes in each of the following solvents:

-

50:50 LC-MS Grade Methanol:Water

-

LC-MS Grade Methanol

-

LC-MS Grade Isopropanol

-

-

Drying: After the final sonication, remove the parts with clean forceps and allow them to air dry completely on a clean, lint-free surface. Alternatively, dry them under a gentle stream of high-purity nitrogen.

-

Reassembly: Carefully reassemble the source components, ensuring everything is correctly seated.

-

Pumpdown and System Check: Pump down the mass spectrometer. Once vacuum is stable, check instrument performance by infusing a standard calibration solution.

References

-

Reduction of chemical background noise in LC-MS/MS for trace analysis. (n.d.). Cordis. Retrieved February 10, 2026, from [Link]

- Gu, H., et al. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Metabolites, 6(4), 43.

-

LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved February 10, 2026, from [Link]

-

Gu, H., et al. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). PMC - PubMed Central. Retrieved February 10, 2026, from [Link]

-

Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved February 10, 2026, from [Link]

- Albóniga, O. E., et al. (2020). Optimization of XCMS parameters for LC-MS metabolomics: an assessment of automated versus manual tuning and its effect on the final results. Metabolomics, 16(1), 14.

-

Niessen, W. M. A. (2011). LC-MS metabolomics of polar compounds. PubMed. Retrieved February 10, 2026, from [Link]

-

Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. Retrieved February 10, 2026, from [Link]

-

Optimization of XCMS parameters for LC-MS metabolomics: an assessment of automated versus manual tuning and its effect on the. (n.d.). ADDI. Retrieved February 10, 2026, from [Link]

-

Wadsager, K., et al. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Retrieved February 10, 2026, from [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Analytica Chimica Acta. Retrieved February 10, 2026, from [Link]

-

Optimizing Mobile Phase Solvent Purity for LC-MS. (2023, September 27). Technology Networks. Retrieved February 10, 2026, from [Link]

-

LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved February 10, 2026, from [Link]

-

Sample preparation best practices for accurate LC–MS analysis. (2025, December 4). YouTube. Retrieved February 10, 2026, from [Link]

-

Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online. Retrieved February 10, 2026, from [Link]

-

Wermeille, M., et al. (1992). Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects. PubMed. Retrieved February 10, 2026, from [Link]

-

Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Restek. Retrieved February 10, 2026, from [Link]

-

Perform routine maintenance for mobile phases in the LCMS system. (2023, April 11). SeqGen Blog. Retrieved February 10, 2026, from [Link]

-

Sparkman, O. D. (2014, August 22). Chemical Noise in Mass Spectrometry. Spectroscopy Online. Retrieved February 10, 2026, from [Link]

-

How to reduce noise in LC/MSMS??? (2013, January 28). Chromatography Forum. Retrieved February 10, 2026, from [Link]

-

Stoll, D. R. (2021, February 1). Origins of Mobile-Phase Composition Waves and Their Effects on Detector Baselines. Chromatography Online. Retrieved February 10, 2026, from [Link]

-

De Graeve, J., et al. (1989). Identification of the molecular structure of the phenolic primary metabolite of dimetindene in animals and man. PubMed. Retrieved February 10, 2026, from [Link]

-

10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved February 10, 2026, from [Link]

-

Influence of mobile-phase composition on LC-MS performance.... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

GC/MS: high baseline, lots of noise. (2014, November 6). Chromatography Forum. Retrieved February 10, 2026, from [Link]

-

Blaschke, G., & Fraenkel, B. (1993). Metabolism of dimetindene in rats. PubMed. Retrieved February 10, 2026, from [Link]

-

Modern Drug Metabolites Demand More from LC-MS/MS. (2026, January 12). Separation Science. Retrieved February 10, 2026, from [Link]

-

Noise and Baseline Filtration in Mass Spectrometry. (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Wermeille, M., & Huber, M. (1994). Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats. PubMed. Retrieved February 10, 2026, from [Link]

-

Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024, September 9). Met líder. Retrieved February 10, 2026, from [Link]

-

How to quantify 200 metabolites with one LC-MS/MS method? (2021, January 4). YouTube. Retrieved February 10, 2026, from [Link]

-

Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved February 10, 2026, from [Link]

-

Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (n.d.). Chromatography Online. Retrieved February 10, 2026, from [Link]

-

Electrospray ionization. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

How electrospray ionization works. (2021, May 5). YouTube. Retrieved February 10, 2026, from [Link]

-

Horak, F., et al. (1993). Pharmacodynamic dose finding of dimetindene in a sustained release formulation. PubMed. Retrieved February 10, 2026, from [Link]

Sources

- 1. Studies of the metabolism of the antihistaminic drug dimethindene by high-performance liquid chromatography and capillary electrophoresis including enantioselective aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the molecular structure of the phenolic primary metabolite of dimetindene in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of dimetindene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. technologynetworks.com [technologynetworks.com]

- 6. zefsci.com [zefsci.com]

- 7. zefsci.com [zefsci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. blog.seqgen.com [blog.seqgen.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]

- 13. selectscience.net [selectscience.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 16. elementlabsolutions.com [elementlabsolutions.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. m.youtube.com [m.youtube.com]

- 19. organomation.com [organomation.com]

- 20. m.youtube.com [m.youtube.com]

- 21. technologynetworks.com [technologynetworks.com]

Technical Support Center: Dimethindene Impurity Profiling & Degradation Analysis

Status: Operational Specialist: Senior Application Scientist, Stability & Impurity Profiling Subject: Troubleshooting Unknown Peaks in Dimethindene Maleate Forced Degradation

Introduction

Welcome to the technical support hub for Dimethindene Maleate (DMD) stability studies. This guide addresses the specific challenges of identifying "unknown" peaks that appear during stress testing. Unlike generic small molecules, Dimethindene possesses a unique indene-ethylamine-pyridine scaffold that creates a distinct degradation fingerprint involving geometric isomerization, N-oxidation, and specific cleavage events.

Module 1: Chromatographic Anomalies (The "What is this?" Phase)

Q: I see a peak eluting very close to the API (RRT ~0.9 or ~1.1) that is not resolved on my C18 column. What is it? A: This is likely a geometric isomer (E/Z) or a desmethyl derivative . Dimethindene contains an ethylidene linkage. Under photolytic or thermal stress, the molecule can undergo E/Z isomerization. These isomers have identical mass-to-charge (m/z) ratios and very similar hydrophobicities, making them difficult to separate on standard C18 stationary phases.

-

Troubleshooting Protocol:

-

Switch Column Chemistry: Move from C18 to a Cyano (CN) or Phenyl-Hexyl column. The pi-pi interactions in these phases often provide better selectivity for geometric isomers than pure hydrophobicity.

-

Check Wavelength: Isomers usually have identical UV spectra. If the UV spectrum shifts significantly (e.g., loss of conjugation), it is not a simple isomer.

-

Q: I have a broad, tailing peak appearing early in the chromatogram (RRT < 0.2). It doesn't match the API spectrum. A: This is likely the Maleic Acid counter-ion or its isomer, Fumaric Acid . Dimethindene is formulated as a maleate salt.[1][2][3][4] Under acidic stress or heat, maleic acid (cis-butenedioic acid) can isomerize to fumaric acid (trans-butenedioic acid).

-

Verification: Inject standards of Maleic and Fumaric acid. These are often overlooked "ghost peaks" in forced degradation.

Module 2: Degradation Mechanisms (The "How did it get here?" Phase)

This section details the mechanistic origins of the most common unknown peaks.

1. Oxidative Stress (The N-Oxide Pathway)

-

Trigger: Peroxide (

) or AIBN stress. -

Mechanism: The tertiary amine on the ethyl side chain is the most electron-rich site, making it prone to N-oxidation.

-

Observation: A peak with [M+16] mass shift.

-

Chromatography: N-oxides are more polar than the parent; expected elution is before the API in Reverse Phase (RP).

2. Photolytic Stress (The Isomerization Pathway)

-

Trigger: UV/Vis light exposure (ICH Q1B).

-

Mechanism: Excitation of the conjugated indene system leads to rotation around the double bond (E to Z transition) or potentially photocyclization.

-

Observation: Peak with [M+0] (same mass).

3. Hydrolytic Cleavage (The Pyridine Split)

-

Trigger: Strong Acid/Base + Heat.

-

Mechanism: While the core is relatively stable, harsh conditions can cleave the linkage between the pyridine ring and the ethyl bridge.

-

Observation: Formation of 2-ethylpyridine and a corresponding indene-derivative.

Visualizing the Degradation Pathways The following diagram illustrates the causal links between stress conditions and specific degradants.

Caption: Mechanistic map connecting stress conditions to specific Dimethindene degradation products.

Module 3: Advanced Characterization (The "Prove It" Phase)

Q: My LC-MS shows a mass of m/z 293 (Parent) but the retention time is different. Is it an isomer or an artifact? A: If the MS/MS fragmentation pattern is identical to the parent, it is a geometric isomer . If the fragmentation pattern changes (e.g., different base peak), it may be a structural rearrangement (common in indene derivatives under light).

Q: How do I distinguish the N-Oxide from a Hydroxylated impurity? Both show +16 Da.

-

N-Oxide: The MS/MS spectrum typically shows a characteristic loss of -16 Da (Oxygen) or -17 Da (OH) very easily.

-

Hydroxylation (C-OH): The oxygen is bound to carbon (stronger bond). You will usually see loss of -18 Da (H2O) rather than atomic oxygen.

Standardized Unknown Identification Workflow

Caption: Step-by-step decision tree for characterizing unknown impurities in Dimethindene analysis.

Experimental Protocol: Diagnostic Stress Testing

Use this protocol to deliberately generate specific impurities for retention time marking.

| Stress Type | Reagent/Condition | Time/Temp | Target Degradant | Notes |

| Acid | 0.1 N HCl | 60°C / 4 hrs | Fumaric Acid, Cleavage Products | Watch for maleate-to-fumarate conversion peak at solvent front. |

| Base | 0.1 N NaOH | 60°C / 2 hrs | 2-Ethylpyridine | Dimethindene is moderately sensitive; avoid extreme pH > 12. |

| Oxidation | 3% | RT / 6 hrs | Dimethindene N-oxide | Neutralize peroxide before injection to prevent on-column degradation. |

| Photolysis | 1.2M Lux hours | ICH Q1B Chamber | E/Z Isomers | Critical: Keep a "Dark Control" wrapped in foil to distinguish thermal from photo effects. |

References

-

Havlíková, L., et al. (2013).[1][3] "Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities." Chromatographia.

-

ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[5]

-

Alsante, K. M., et al. (2007).[4] "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews.

- Baertschi, S. W. (2011). "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis. (Standard text for N-oxide/Isomer mechanisms).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Column Selection for rac-N-Demethyl Dimethindene Retention

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of rac-N-Demethyl dimethindene. As a key impurity and metabolite of the first-generation antihistamine Dimethindene, robust and reliable analytical methods for its separation are critical for quality control and pharmacokinetic studies.[1][2] This guide provides in-depth technical advice, troubleshooting, and proven protocols to help you navigate the specific challenges associated with this compound, namely its polar, basic, and chiral nature.

Section 1: Understanding the Analyte - Physicochemical Properties

The chromatographic behavior of a molecule is dictated by its chemical properties. N-Demethyl dimethindene is a polar, basic compound containing a secondary amine and a pyridine ring, making it susceptible to undesirable interactions with standard silica-based stationary phases.[3][4] Furthermore, it is a racemic mixture, meaning it consists of two non-superimposable mirror-image enantiomers that are chemically identical in an achiral environment but may have different pharmacological effects.[1][5]

| Property | Value | Significance for Chromatography |

| Chemical Name | N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine | The structure contains a secondary amine and a pyridine group, conferring basicity and polarity. |

| Molecular Formula | C₁₉H₂₂N₂ (as free base) | Indicates the elemental composition. |

| Molecular Weight | 278.4 g/mol (as free base) | Influences diffusion and mass transfer characteristics. |

| Chirality | Racemic mixture | Requires a chiral stationary phase (CSP) for the separation of its enantiomers. |

| Basicity (pKa) | Estimated pKa values for the secondary amine and pyridine nitrogen are ~9-10 and ~5-6, respectively. | The ionization state is pH-dependent, critically affecting retention and peak shape in reversed-phase HPLC. Strong interactions with acidic silanols on silica surfaces can cause peak tailing.[3] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What is rac-N-Demethyl dimethindene and why is its separation important? A: rac-N-Demethyl dimethindene is a primary metabolite and potential impurity of the antihistamine drug Dimethindene.[1][2] Regulatory bodies require the monitoring and control of such related substances to ensure the safety and efficacy of the final drug product.[2] Its analysis is crucial for impurity profiling in quality control and for studying the stereoselective metabolism of Dimethindene in pharmacokinetic research.[1]

Q2: What are the primary challenges in analyzing this compound via HPLC? A: The main challenges are twofold:

-

Peak Tailing: As a polar basic analyte, it strongly interacts with residual silanol groups on conventional silica-based columns, leading to poor, asymmetric peak shapes (tailing).[3][6]

-

Enantiomer Separation: Being a racemic mixture, separating its two enantiomers requires a specific chiral recognition mechanism, which can only be achieved with a chiral stationary phase (CSP).[7]

Q3: Do I need a chiral or an achiral column? A: This depends entirely on your analytical goal.

-

For impurity profiling (i.e., separating N-Demethyl dimethindene from the parent Dimethindene and other process-related impurities), you need a high-performance achiral column that provides good peak shape for basic compounds.

-

For separating the enantiomers from each other (e.g., for stereoselective pharmacokinetic studies), you must use a chiral column.

Q4: What is a good starting point for column selection for achiral (impurity) analysis? A: Avoid traditional, older-generation C18 columns. A better starting point is a modern, high-purity silica column with robust end-capping or a polar-embedded stationary phase.[4][8] Columns like the Waters ACQUITY BEH C18 or those with polar modifications (e.g., Cyano) have shown success with Dimethindene and its impurities.[4][9][10]

Q5: What type of column is recommended for separating the enantiomers (chiral analysis)? A: Polysaccharide-based chiral stationary phases are the industry standard and the most successful choice for a wide range of chiral compounds, including antihistamines.[11][12][13] Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series) should be your primary screening tools.[12]

Section 3: In-Depth Guide to Column Selection

Part A: Achiral Separation (Impurity Profiling)

The objective here is to resolve rac-N-Demethyl dimethindene from Dimethindene and other potential impurities. The key is to mitigate the peak tailing caused by silanol interactions.

The Problem: Silanol Interactions Standard silica-based reversed-phase columns have residual acidic silanol groups (Si-OH) on their surface. At typical mobile phase pH values (3-7), these groups are ionized (Si-O⁻) and can interact electrostatically with the protonated basic analyte (analyte-NH₂⁺), causing delayed elution from some sites, which results in a tailed peak.[3]

Recommended Column Chemistries:

| Column Type | Mechanism of Action & Benefits | Recommended Use Case |

| High-Purity, End-Capped Silica (e.g., BEH C18, HSS C18) | Uses high-purity silica with fewer metal contaminants and proprietary end-capping to shield most silanol groups. Provides excellent stability and good peak shape for bases, especially at low pH.[14] | General-purpose, robust method development for separating the racemate from other impurities. A great first choice. |

| Polar-Embedded Phases (e.g., Amide, Carbamate) | Incorporates a polar group (e.g., amide) near the silica surface. This creates a hydrating layer that deactivates silanols and offers alternative selectivity for polar compounds.[8] | When struggling with retention or peak shape on standard C18 columns, especially with highly aqueous mobile phases. |

| Cyano (CN) Phases | A cyanopropyl-bonded phase that can operate in both reversed-phase and normal-phase modes. It offers unique, less hydrophobic selectivity compared to C18 and is effective for separating polar compounds.[8][9][10] | Excellent for separating Dimethindene and its degradation products, as demonstrated in published methods.[9][10] A strong candidate for method development. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase (e.g., bare silica, amide, diol) with a high organic mobile phase. Ideal for retaining very polar compounds that have little to no retention in reversed-phase.[10][15] | When the analyte is poorly retained even on polar-embedded reversed-phase columns. A HILIC method has been successfully developed for Dimethindene maleate.[10] |

Part B: Chiral Separation (Enantiomer Resolution)

Separating enantiomers requires the formation of transient, diastereomeric complexes with a chiral selector, which is immobilized on the stationary phase. The differing stability of these complexes for each enantiomer leads to different retention times.[7]

Recommended Column Chemistries (CSPs):

The most powerful approach for finding a suitable chiral separation is to screen a small, diverse set of columns under different mobile phase conditions.[12][16][17]

-

Polysaccharide-Derived CSPs: This is the most versatile and widely successful class of CSPs.[18] They consist of cellulose or amylose polymers derivatized with functional groups like 3,5-dimethylphenylcarbamate.

-

Immobilized Phases (e.g., Chiralpak® IA, IB, IC, IG): The polysaccharide is covalently bonded to the silica. This provides superior robustness, allowing for a wider range of solvents (e.g., THF, DCM, ethyl acetate) to be used in the mobile phase, which can be crucial for achieving separation. This should be your primary screening set.[12]

-

Coated Phases (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS): The polysaccharide is physically coated onto the silica. These are classic, highly effective columns but have more solvent restrictions.

-

-

Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® V, T): These phases are based on antibiotics like vancomycin and teicoplanin. They are particularly effective for polar and ionizable molecules and are well-suited for reversed-phase and polar ionic mode separations, making them compatible with LC-MS.[11]

Workflow for Chiral Column Selection The following diagram outlines a systematic approach to screening for a chiral separation.

Caption: A systematic workflow for chiral method development.

Section 4: Troubleshooting Guide

Issue 1: My peak for N-Demethyl dimethindene is tailing badly on a C18 column.

-

Question: I'm using a standard C18 column with a methanol/water mobile phase, and my peak has a USP tailing factor > 2.0. What is causing this and how do I fix it?

-

Answer: This is a classic symptom of secondary interactions between your basic analyte and acidic silanol groups on the silica surface.[3] Here is a prioritized list of solutions:

-

Switch to a Modern Column: The most effective solution is to replace your column with one designed for basic compounds, such as a high-purity, end-capped C18 (e.g., BEH, HSS) or a polar-embedded phase column.[4]

-

Lower the Mobile Phase pH: Add an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~2.5-3. This ensures your analyte is fully protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[6]

-

Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte. This can dramatically improve peak shape but may suppress ionization for MS detection.

-

Increase Buffer Concentration: If you are using a buffer (e.g., phosphate, acetate), ensure its concentration is sufficient (typically 10-25 mM) to control the pH at the column surface and prevent peak distortion.[6]

-

Issue 2: My analyte is eluting at or near the void volume in reversed-phase.

-

Question: I have very little or no retention for N-Demethyl dimethindene on my C18 column, even with a high percentage of water in the mobile phase. How can I increase retention?

-

Answer: This indicates your analyte is too polar for the non-polar stationary phase under the current conditions.

-

Use a 100% Aqueous Compatible Column: Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), leading to a sudden loss of retention. Use a column specifically designed for these conditions, such as those with polar-embedding or wide-pore C18 (e.g., YMC-Pack ODS-AQ, Waters Atlantis).[15] These phases maintain a hydrated surface and provide stable retention for polar compounds.

-

Switch to a More Polar Stationary Phase: A polar-embedded or Cyano phase will offer better retention for polar analytes than a standard C18.[8]

-

Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal alternative for very polar compounds. It uses a polar column (like bare silica) with a high-organic mobile phase. Water acts as the strong eluting solvent. This will provide excellent retention for N-Demethyl dimethindene.[10]

-

Issue 3: I'm using a chiral column, but I only see a single peak for my racemic standard.

-

Question: I injected my racemic standard onto a Chiralcel OD-H column with a hexane/isopropanol mobile phase, but the enantiomers are not resolving. What should I do next?

-

Answer: Chiral recognition is highly specific and often requires screening.[16] A single co-eluting peak does not mean the column has failed; it simply means that specific combination of stationary phase and mobile phase does not provide enantioselectivity for your compound.

-

Screen Different Columns: This is the most critical step. Test your racemate on a set of 3-4 immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC) as they offer different chiral recognition mechanisms.[12]

-